molecular formula C16H22BF3KNO2 B13489691 Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate

Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate

Cat. No.: B13489691
M. Wt: 367.3 g/mol
InChI Key: MVYJGCOTOJYPIP-UHFFFAOYSA-N
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Description

Potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a trifluoroborate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The phenyl group is then attached to the pyrrolidine ring, followed by the introduction of the trifluoroborate moiety. The final step involves the formation of the potassium salt. The reaction conditions often require the use of strong bases and anhydrous solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate moiety can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing functional groups. The pyrrolidine ring and phenyl group contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the pyrrolidine ring, phenyl group, and trifluoroborate moiety provides a versatile platform for chemical modifications and the development of new compounds .

Properties

Molecular Formula

C16H22BF3KNO2

Molecular Weight

367.3 g/mol

IUPAC Name

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidin-3-yl]methyl]boranuide

InChI

InChI=1S/C16H22BF3NO2.K/c1-15(2,3)23-14(22)21-10-9-16(12-21,11-17(18,19)20)13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3;/q-1;+1

InChI Key

MVYJGCOTOJYPIP-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1(CCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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